1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime
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Overview
Description
1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a dione group at the 1,2 positions, difluoro substitutions at the 5,6 positions, and an oxime group at the 2 position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Dione Group: The dione group is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Fluorination: The difluoro substitutions at the 5,6 positions can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxime Formation: The oxime group is introduced by reacting the dione with hydroxylamine hydrochloride under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The difluoro groups can enhance the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime can be compared with other similar compounds, such as:
1H-Indene-1,2(3H)-dione: Lacks the difluoro and oxime groups, making it less reactive and versatile.
1H-Indene-1,2(3H)-dione-5,6-difluoro: Lacks the oxime group, which reduces its potential for hydrogen bonding interactions.
1H-Indene-1,2(3H)-dione-2-oxime: Lacks the difluoro groups, making it less stable and reactive.
The presence of both difluoro and oxime groups in this compound makes it unique and enhances its chemical and biological properties.
Properties
IUPAC Name |
(2E)-5,6-difluoro-2-hydroxyimino-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-6-1-4-2-8(12-14)9(13)5(4)3-7(6)11/h1,3,14H,2H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYGMUGRXMVSNS-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)C1=NO)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC(=C(C=C2C(=O)/C1=N/O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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